Lipophilicity (LogP) Differentiation vs. Bisphenol A (BPA) and Bisphenol S (BPS)
2,2-Bis(4-hydroxy-2-methylphenyl)propane demonstrates significantly higher lipophilicity compared to the industry-standard Bisphenol A (BPA) and the more polar Bisphenol S (BPS). Its calculated LogP of 4.04 exceeds BPA's LogP of 3.4 [1] by approximately 0.64 units and is more than double the LogP of BPS (1.65) [2]. This indicates a pronounced preference for non-polar environments, which can be critical for compatibility with hydrophobic polymers and for applications requiring low water solubility or migration resistance.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.04 |
| Comparator Or Baseline | BPA: 3.4; BPS: 1.65 |
| Quantified Difference | ΔLogP: +0.64 vs. BPA; +2.39 vs. BPS |
| Conditions | Calculated/predicted values |
Why This Matters
Higher LogP predicts better solubility and retention in non-polar polymers (e.g., polyolefins) and reduced leaching in aqueous environments, guiding selection for specific material compatibility.
- [1] NEUROTOXKB | Neurotoxicants Knowledgebase. Bisphenol A Log P. http://cb.imsc.res.in/neurotoxkb/. View Source
- [2] DEDUCT | Database of Endocrine Disrupting chemicals and their Toxicity profiles. Bisphenol S Property Table. http://cb.imsc.res.in/neurotoxkb/. View Source
